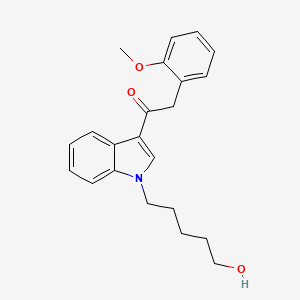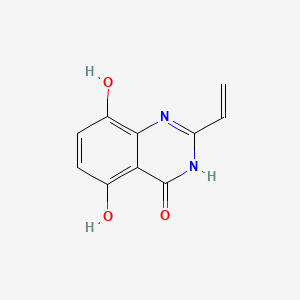
5-Carboxirrodamina-6G
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Carboxy Rhodamine-6G is a fluorescent dye that belongs to the rhodamine family. It is known for its high fluorescence quantum yield and photostability, making it an excellent choice for various fluorescence-based applications. The compound is often used in biological and chemical research for labeling and detection purposes due to its bright and stable fluorescence properties .
Aplicaciones Científicas De Investigación
5-Carboxy Rhodamine-6G is widely used in various scientific research fields:
Chemistry: Used as a fluorescent probe for detecting and quantifying chemical species.
Biology: Employed in fluorescence microscopy and flow cytometry for labeling cells and biomolecules.
Medicine: Utilized in diagnostic assays and imaging techniques to detect specific biomarkers.
Industry: Applied in the development of fluorescent sensors and imaging agents for quality control and environmental monitoring .
Análisis Bioquímico
Biochemical Properties
5-Carboxy Rhodamine-6G exhibits strong electronic absorptions due to π*←π transitions in the 529–539-nm region . It has a high fluorescence quantum yield, making it an excellent choice for biochemical applications . It is used to modify amino and hydroxy groups using EDC-mediated couplings .
Cellular Effects
5-Carboxy Rhodamine-6G has been used in the development of pH-sensitive probes for intracellular and extracellular pH sensing . It has been shown to have a significant advantage due to its high quantum yield, correlating to enhanced sensitivity to discriminating small pH changes which are of biologic relevance and interest .
Molecular Mechanism
The molecular mechanism of 5-Carboxy Rhodamine-6G involves its interaction with biomolecules. It is used to modify amino and hydroxy groups using EDC-mediated couplings . It also blocks adenine nucleotide binding to intact mitochondria, both for ATP and ADP .
Temporal Effects in Laboratory Settings
The spectroscopic and photophysical behavior of 5-Carboxy Rhodamine-6G has been studied in various solvents . Its fluorescence quantum yields are generally high and shown to vary with solvent viscosity .
Metabolic Pathways
It is known to block adenine nucleotide binding to intact mitochondria , which could potentially impact metabolic pathways involving ATP and ADP.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Carboxy Rhodamine-6G typically involves the reaction of rhodamine 6G with carboxylating agents. One common method is the reaction of rhodamine 6G with succinic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions, and the product is purified using column chromatography .
Industrial Production Methods
In industrial settings, the production of 5-Carboxy Rhodamine-6G may involve large-scale synthesis using automated reactors and continuous flow systems. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the removal of impurities and the isolation of the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
5-Carboxy Rhodamine-6G undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the molecule.
Substitution: The carboxyl group can participate in substitution reactions to form esters and amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like N-hydroxysuccinimide (NHS) and carbodiimides are used for ester and amide formation.
Major Products Formed
Oxidation: Oxidized derivatives of rhodamine.
Reduction: Reduced forms of the dye with modified functional groups.
Substitution: Ester and amide derivatives of 5-Carboxy Rhodamine-6G.
Mecanismo De Acción
The fluorescence of 5-Carboxy Rhodamine-6G is due to its ability to absorb light at a specific wavelength and emit light at a longer wavelength. The compound’s mechanism of action involves the excitation of electrons to a higher energy state, followed by the release of energy as fluorescence when the electrons return to their ground state. This property is exploited in various applications to detect and visualize target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Rhodamine B: Another rhodamine dye with similar fluorescence properties but different excitation and emission wavelengths.
Rhodamine 110: A rhodamine derivative with distinct photophysical characteristics.
Fluorescein: A widely used fluorescent dye with different spectral properties compared to rhodamine dyes
Uniqueness of 5-Carboxy Rhodamine-6G
5-Carboxy Rhodamine-6G is unique due to its high fluorescence quantum yield and photostability, making it more suitable for long-term imaging and detection applications. Its excitation and emission spectra fall between those of fluorescein and tetramethylrhodamine, providing an additional color choice for multicolor fluorescence imaging .
Propiedades
IUPAC Name |
[9-(2,4-dicarboxyphenyl)-6-(ethylamino)-2,7-dimethylxanthen-3-ylidene]-ethylazanium;chloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O5.ClH/c1-5-28-21-12-23-19(9-14(21)3)25(17-8-7-16(26(30)31)11-18(17)27(32)33)20-10-15(4)22(29-6-2)13-24(20)34-23;/h7-13,28H,5-6H2,1-4H3,(H,30,31)(H,32,33);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYBZFNXXNHSAG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=[NH+]CC)C=C3O2)C)C4=C(C=C(C=C4)C(=O)O)C(=O)O.[Cl-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27ClN2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747300 |
Source


|
| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180144-69-8 |
Source


|
| Record name | (3E)-9-(2,4-Dicarboxyphenyl)-N-ethyl-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-iminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B586902.png)




![1-[(Acetylthio)methyl]-cyclopropaneacetic acid methyl ester](/img/structure/B586917.png)

![1,4-Dioxaspiro[4.4]nonane-7-carbonitrile](/img/structure/B586921.png)
